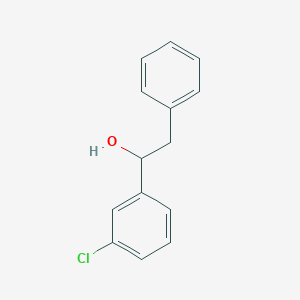

1-(3-Chlorophenyl)-2-phenylethan-1-ol

Description

Significance of Arylethanol Scaffolds in Advanced Chemical Synthesis

Arylethanol scaffolds are foundational structures in the development of various chemical compounds. Their utility stems from the reactivity of the alcohol group and the stability of the aromatic rings, which can be modified to tune the molecule's properties.

Benzylic alcohols are compounds where a hydroxyl (–OH) group is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. ncert.nic.in This structural motif, present in 1-(3-Chlorophenyl)-2-phenylethan-1-ol, renders the alcohol particularly useful as a chemical intermediate. nih.gov The hydroxyl group can be easily converted into other functional groups or used as a handle for constructing larger molecules. sigmaaldrich.com For example, benzylic alcohols can be oxidized to form aldehydes or ketones, or they can undergo substitution reactions. acs.orgorganic-chemistry.org They are also precursors to esters and ethers, which have applications in various industries, including flavors and perfumes. wikipedia.org The reactivity of benzylic alcohols makes them key building blocks in the synthesis of complex organic molecules. acs.org

When a benzylic alcohol has four different groups attached to the carbon atom bearing the hydroxyl group, it is considered chiral. Chiral alcohols are crucial in stereoselective synthesis, where the three-dimensional arrangement of atoms is critical. encyclopedia.pub Enantiomerically pure alcohols are valuable intermediates for producing pharmaceuticals and other fine chemicals. acs.org The specific spatial orientation of the hydroxyl group can dictate the outcome of a chemical reaction, allowing for the synthesis of a single desired stereoisomer of a target molecule. This control is fundamental in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. The synthesis of chiral alcohols is a significant area of research, with methods developed to produce them in high optical purity. acs.orgnih.gov

General Overview of Chiral Alcohol Synthesis Methodologies in Modern Chemistry

The synthesis of enantiomerically pure chiral alcohols is a primary objective in modern organic chemistry, driven by their importance as building blocks for pharmaceuticals and agrochemicals. acs.org A variety of methods have been developed, broadly categorized into chemical and biocatalytic approaches. encyclopedia.pub

Asymmetric Catalysis: This involves the use of a chiral catalyst, typically a transition-metal complex, to convert a prochiral ketone into a single enantiomer of the corresponding alcohol. encyclopedia.pub Asymmetric transfer hydrogenation and asymmetric hydrogenation are prominent examples, offering economic and environmental benefits over older resolution methods. acs.org

Biocatalysis: This method uses enzymes, either as isolated proteins or within whole-cell systems, to perform stereoselective reductions of ketones. nih.gov Carbonyl reductases (also known as alcohol dehydrogenases) and lipases are commonly employed. sigmaaldrich.comnih.gov

Dehydrogenases/Reductases: These enzymes catalyze the reduction of prochiral ketones to a specific chiral alcohol, often with very high enantioselectivity. acs.orgnih.govnih.gov

Lipases: These enzymes are used in the kinetic resolution of racemic alcohols. They selectively acylate one enantiomer, allowing the separation of the unreacted alcohol and the newly formed ester. sigmaaldrich.comencyclopedia.pub A major drawback is the theoretical maximum yield of 50% for the desired enantiomer. sigmaaldrich.com

Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a lipase (B570770) with a metal catalyst that continuously racemizes the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic alcohol into a single enantiomeric product. encyclopedia.pub

Below is an interactive table summarizing key methodologies for chiral alcohol synthesis.

| Methodology | Catalyst Type | Principle | Key Advantage(s) | Key Limitation(s) |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru, Rh) | Enantioselective reduction of a prochiral ketone using H₂ gas. | High efficiency and enantioselectivity. | Requires pressurized equipment. acs.org |

| Asymmetric Transfer Hydrogenation | Chiral Metal Complex (e.g., Ru, Co) | Enantioselective reduction using a hydrogen donor (e.g., formic acid, isopropanol). acs.orggoogle.com | Does not require pressurized H₂ gas; operational simplicity. acs.org | Catalyst cost can be a factor. |

| Biocatalytic Reduction | Dehydrogenase/Reductase Enzyme | Stereospecific reduction of a prochiral ketone. nih.govnih.gov | Excellent enantioselectivity; mild reaction conditions. acs.orgnih.gov | Substrate scope can be limited by the enzyme's specificity. |

| Kinetic Resolution | Lipase Enzyme | Selective acylation of one enantiomer in a racemic alcohol mixture. sigmaaldrich.comencyclopedia.pub | Widely applicable to various alcohols. | Maximum theoretical yield is 50%. sigmaaldrich.com |

| Dynamic Kinetic Resolution (DKR) | Enzyme (Lipase) + Metal Catalyst | Combines kinetic resolution with in-situ racemization of the unreacted enantiomer. encyclopedia.pub | Can achieve >99% yield and >99% enantiomeric excess. | Requires compatibility between the enzyme and the racemization catalyst. encyclopedia.pub |

Contextualization of this compound within Substituted Arylethanol Research

The compound this compound is a specific example within the large family of substituted diarylethanols. Research into such compounds is often driven by their potential as intermediates for biologically active molecules. The presence and position of the chlorine atom on the phenyl ring significantly influence the compound's chemical properties and reactivity.

The substitution of a hydrogen atom with a chlorine atom on one of the phenyl rings introduces distinct electronic and steric effects that modulate the reactivity of the entire molecule.

Electronic Effects: The chlorine atom exerts two opposing electronic influences:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. byjus.com This effect is permanent and distance-dependent.

Resonance Effect (+R or +M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring. learncbse.in This effect increases electron density, particularly at the ortho and para positions relative to the chlorine atom.

Steric Effects: The chlorine atom is larger than a hydrogen atom, introducing steric hindrance around its position on the ring. This can influence the approach of reagents and affect the regioselectivity of reactions involving the substituted ring or nearby functional groups.

The interplay of these effects is summarized in the table below.

| Effect | Description | Consequence for this compound |

| Inductive (-I) | Chlorine withdraws electron density from the phenyl ring via the σ-bond due to its electronegativity. byjus.combrilliant.org | Increases the acidity of the benzylic proton and can affect the stability of charged intermediates. |

| Resonance (+R) | Lone pair electrons on chlorine are delocalized into the ring's π-system. learncbse.in | Directs potential electrophilic substitution on the chlorophenyl ring to ortho/para positions. |

| Overall Electronic | The inductive effect dominates, making the chlorophenyl group electron-withdrawing. | Deactivates the chlorophenyl ring towards electrophilic attack compared to an unsubstituted benzene ring. |

| Steric Hindrance | The physical size of the chlorine atom can block or slow reactions at adjacent positions. | May influence the conformation of the molecule and the accessibility of the benzylic alcohol. |

The current research landscape in organic synthesis emphasizes the development of efficient, scalable, and sustainable methods. For compounds like this compound, this translates into a focus on catalytic and stereoselective synthetic routes. There is significant interest in producing optically active 2-amino-1-(3-chlorophenyl)ethanol (B2523586) derivatives, which are structurally related and serve as crucial intermediates for pharmaceuticals. googleapis.com

Emerging methodologies include:

Biocatalytic Asymmetric Reduction: The use of engineered or newly discovered microorganisms and their enzymes to reduce ketone precursors, such as 2-amino-1-(3-chlorophenyl)ethanone, to obtain the desired chiral alcohol with high optical purity. googleapis.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or supercritical CO₂, and the development of recyclable catalysts are gaining prominence. rsc.org This includes the immobilization of catalysts to simplify product purification and catalyst reuse. rsc.orgnih.gov

Photocatalysis: Visible light-induced photocatalysis is emerging as a powerful tool for various transformations, including certain hydroxylation reactions, under mild conditions. organic-chemistry.org

Multicomponent Reactions: One-pot syntheses that combine several starting materials to form complex products in a single step are being developed to improve efficiency and reduce waste. mdpi.com

These advanced strategies reflect a broader trend in organic synthesis toward creating complex and valuable molecules like this compound and its derivatives through more sustainable and powerful chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,14,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTASTNTJCYLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302152 | |

| Record name | α-(3-Chlorophenyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20498-65-1 | |

| Record name | α-(3-Chlorophenyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20498-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(3-Chlorophenyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chlorophenyl 2 Phenylethan 1 Ol

Retrosynthetic Analysis of the 1-(3-Chlorophenyl)-2-phenylethan-1-ol Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgslideshare.net This process helps in designing an efficient synthetic pathway. icj-e.org

A primary retrosynthetic disconnection for this compound involves breaking the carbon-hydroxyl bond, identifying a ketone as the immediate precursor. This is a common and effective strategy for synthesizing secondary alcohols. The disconnection of the C-OH bond points to 3-chlorophenyl benzyl (B1604629) ketone (also known as 1-(3-chlorophenyl)-2-phenylethan-1-one) as the direct precursor.

This ketone can be synthesized through several routes. One common method is the Friedel-Crafts acylation, where 3-chlorobenzoyl chloride reacts with benzene (B151609) in the presence of a Lewis acid catalyst. Alternatively, it can be prepared from 3-chlorobenzaldehyde (B42229) and a benzyl Grignard reagent, followed by oxidation of the resulting secondary alcohol.

The forward reaction, the reduction of the prochiral ketone, 3-chlorophenyl benzyl ketone, is a key step in forming the target alcohol. researchgate.netwikipedia.org This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the racemic alcohol. For the synthesis of enantiomerically pure forms, asymmetric reduction methods are employed. researchgate.netwikipedia.org

An alternative retrosynthetic strategy involves the disconnection of the carbon-carbon bond between the two phenyl-bearing carbons. This approach leads to precursors such as 3-chlorobenzaldehyde and benzylmagnesium bromide (a Grignard reagent). The reaction between these two synthons would directly form the target alcohol.

Another approach could involve the reaction of m-chlorophenyl-phenylacetaldehyde with nitromethane, followed by reduction of the nitro group. google.com This method introduces the nitrogen-containing functional group which can then be converted to other functionalities if needed, or removed to yield the desired alcohol.

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound

The production of single-enantiomer chiral alcohols is of significant importance in the pharmaceutical industry. researchgate.net Asymmetric synthesis provides a direct route to these enantiomerically pure compounds, avoiding the need for chiral resolution of a racemic mixture.

The most common and efficient method for the asymmetric synthesis of chiral alcohols is the catalytic reduction of the corresponding prochiral ketones. researchgate.netwikipedia.org This involves the use of a chiral catalyst that facilitates the selective addition of a hydride to one of the two prochiral faces of the ketone.

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. acs.orgresearchgate.netorganic-chemistry.org These reactions typically use isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org The catalyst system consists of a metal precursor and a chiral ligand.

Several studies have demonstrated the high efficiency and enantioselectivity of these catalysts in the reduction of various ketones. researchgate.netnih.govresearchgate.net For instance, ruthenium(II) complexes with chiral diphosphine and diamine ligands have shown excellent activity and enantioselectivity for the hydrogenation of a wide range of ketones. nih.gov Similarly, iridium complexes, such as those with MsDPEN ligands, have been used for the asymmetric hydrogenation of challenging substrates like α-hydroxy aromatic ketones. nih.gov While specific data for the asymmetric reduction of 3-chlorophenyl benzyl ketone using these exact catalysts is not extensively detailed in the provided search results, the general applicability of these systems to similar aromatic ketones suggests their potential for this transformation.

Table 1: Examples of Transition Metal Catalysts in Asymmetric Ketone Reduction

| Catalyst Type | Metal | Chiral Ligand Example | Hydrogen Source | Typical Substrates | Reference |

| Transfer Hydrogenation | Ru(II) | TsDPEN | Isopropanol/Formic Acid | Aromatic Ketones | nih.gov |

| Transfer Hydrogenation | Rh(III) | Chiral Diamines | Isopropanol | α,β-Unsaturated Ketones | organic-chemistry.org |

| Hydrogenation | Ir(III) | MsDPEN | H₂ | α-Hydroxy Aromatic Ketones | nih.gov |

This table presents examples of catalyst systems and their general applications in asymmetric ketone reduction.

Chiral organoborane reagents, such as those derived from chiral amino alcohols, are also powerful tools for the asymmetric reduction of prochiral ketones. nih.gov The most well-known of these is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. wikipedia.org

This method involves the in-situ formation of the chiral catalyst from a chiral amino alcohol and a borane (B79455) source. The catalyst then coordinates to the ketone, directing the borane reduction to one of the prochiral faces with high enantioselectivity. This approach has been widely applied in the synthesis of natural products and medicinally important compounds. nih.gov The reduction of 3-chlorophenyl benzyl ketone using a CBS catalyst system would be expected to proceed with high enantioselectivity, providing access to either the (R)- or (S)-enantiomer of this compound depending on the chirality of the amino alcohol used.

Catalytic Asymmetric Reduction of Prochiral Ketone Precursors

Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from their corresponding prochiral ketones. wikipedia.org This method involves the use of a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand. mdma.chnih.gov The precursor ketone for this compound is 1-(3-chlorophenyl)-2-phenylethan-1-one (also known as 3'-chlorodeoxybenzoin).

The general mechanism involves the activation of molecular hydrogen by the metal complex, followed by the transfer of hydrogen atoms to the carbonyl group of the ketone. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol. wikipedia.org

Key components of this catalytic system include:

Metal Precursors: Common choices include complexes like [RuCl2(p-cymene)]2 or [Rh(COD)2]BF4.

Chiral Ligands: A vast array of chiral phosphine (B1218219) ligands have been developed, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, as well as chiral diamine ligands like DPEN (1,2-diphenylethylenediamine) often used in Ru-based catalysts. mdma.chresearchgate.net

The selection of the metal, ligand, solvent, and reaction conditions (temperature, hydrogen pressure) is critical for achieving high conversion and enantioselectivity (enantiomeric excess, ee). For the hydrogenation of aryl ketones, ruthenium catalysts bearing a combination of a diphosphine and a diamine ligand have proven to be particularly effective. researchgate.net

| Catalyst Component | Example | Role in Synthesis |

| Metal | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | Activates H₂ and binds the ketone substrate. |

| Chiral Ligand | (R,R)-TsDPEN, (S)-BINAP | Creates a chiral environment to induce enantioselectivity. |

| Substrate | 1-(3-chlorophenyl)-2-phenylethan-1-one | The prochiral ketone that is reduced. |

| Hydrogen Source | H₂ gas | The reducing agent. |

While specific performance data for the hydrogenation of 1-(3-chlorophenyl)-2-phenylethan-1-one using these exact catalysts requires targeted experimental studies, the established success of these systems with structurally similar aromatic ketones suggests their applicability. mdma.ch

Biocatalytic Asymmetric Synthesis (Enzymatic Reduction)

Biocatalysis offers an environmentally benign alternative to traditional chemical methods for producing enantiomerically pure alcohols. mdpi.com This approach uses enzymes, either in whole microbial cells or as isolated proteins, to catalyze the asymmetric reduction of the precursor ketone with high stereoselectivity.

Whole-cell biocatalysis employs living microorganisms that naturally contain or are engineered to overexpress specific reductase enzymes. missouri.edu This method is often cost-effective as it bypasses the need for enzyme purification and includes inherent systems for cofactor regeneration (e.g., regenerating NADPH from NADP⁺ using glucose metabolism). mdpi.com

Several microbial strains are known for their ability to reduce ketones to chiral alcohols. Yeasts and fungi, in particular, are a rich source of stereoselective ketoreductases.

Escherichia coli : Often used as a host for overexpressing specific reductase enzymes. Recombinant E. coli can be tailored to produce a desired reductase with high activity and selectivity. nih.govresearchgate.net

Geotrichum candidum : Known to be an effective biocatalyst for the asymmetric reduction of various aromatic ketones, often yielding alcohols with high enantiomeric excess. researchgate.net

Rhodotorula rubra : This yeast species has demonstrated broad applicability in the bioreduction of ketones, showing good yields and high enantioselectivity for a range of substrates. researchgate.netresearchgate.net

The reaction typically involves incubating the ketone substrate with a culture of the microorganism in a suitable buffer, often with a co-substrate like glucose or glycerol (B35011) to facilitate cofactor regeneration. mdpi.com The stereochemical outcome (whether the (R)- or (S)-enantiomer is produced) depends on the specific enzymes present in the chosen microbial strain, which generally follow Prelog's rule or anti-Prelog selectivity.

| Biocatalyst | Substrate Type | Key Advantages |

| E. coli (recombinant) | Broad (depends on expressed enzyme) | High expression of specific enzymes, well-understood genetics. nih.gov |

| Geotrichum candidum | Aromatic ketones | High enantioselectivity, effective for various substrates. researchgate.net |

| Rhodotorula rubra | Aromatic ketones | Robust catalyst, provides high optical purity. researchgate.netresearchgate.net |

For greater control and purity, isolated enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can be used. nih.gov These enzymes are responsible for the reduction of the carbonyl group. Using isolated enzymes avoids potential side reactions from other enzymes present in whole cells. However, this approach requires the addition of a cofactor (typically NADPH or NADH) and a system for its regeneration. whiterose.ac.uk

A common strategy for cofactor regeneration involves using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP⁺ to NADPH, thus continuously supplying the KRED with its required cofactor. whiterose.ac.uk Libraries of commercially available KREDs with varying substrate specificities and stereoselectivities allow for the screening and selection of an optimal enzyme for a specific transformation. Engineered amine dehydrogenases have also been developed from amino acid dehydrogenases to synthesize related chiral compounds. nih.govresearchgate.net

Racemic Synthesis of this compound

Racemic synthesis methods produce an equal mixture of both enantiomers of the target molecule. These methods are often straightforward and utilize well-established chemical reactions.

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. missouri.edu To synthesize this compound, a Grignard reagent is reacted with an appropriate aldehyde. The synthesis involves the reaction of benzylmagnesium chloride with 3-chlorobenzaldehyde. umkc.edu

The reaction proceeds in two main steps:

Formation of the Grignard Reagent : Benzyl chloride is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form benzylmagnesium chloride. This step is highly sensitive to moisture. libretexts.org

Nucleophilic Addition : The freshly prepared Grignard reagent is added to a solution of 3-chlorobenzaldehyde. The nucleophilic benzyl carbanion attacks the electrophilic carbonyl carbon of the aldehyde. umkc.edu

Workup : The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a weak acid like aqueous ammonium (B1175870) chloride, to yield the final alcohol product, this compound, as a racemic mixture. missouri.edu

| Reactant 1 | Reactant 2 | Solvent | Product |

| Benzylmagnesium chloride | 3-Chlorobenzaldehyde | Anhydrous Diethyl Ether or THF | This compound (racemic) |

Aldol (B89426) condensation is another classic method for forming carbon-carbon bonds, typically used to create β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones (enones). nih.gov While not a direct route to this compound, it can be used to synthesize a key intermediate, which can then be reduced to the target alcohol.

The process involves two stages:

Claisen-Schmidt Condensation : A base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetophenone (B1666503) produces an α,β-unsaturated ketone known as a chalcone (B49325). In this case, the product is (E)-1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one (a 3'-chlorochalcone). nih.gov

Reduction : The resulting chalcone has two reducible functional groups: a carbon-carbon double bond and a carbonyl group. A complete reduction of both groups is required to form this compound. This can be achieved using various reducing agents, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), which reduces both the alkene and the ketone.

This two-step sequence provides a versatile route to the racemic diarylethanol structure from simple aldehyde and ketone precursors.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. In the context of producing this compound, several green chemistry principles are being explored to minimize waste, reduce energy consumption, and utilize safer materials. These approaches focus on alternative reaction conditions and the use of recyclable catalysts.

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Solvent-free reaction conditions, or solid-state reactions, present a compelling green alternative. Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, is a prominent solvent-free technique.

While specific research on the solvent-free synthesis of this compound is not extensively documented, the principles can be extrapolated from the synthesis of structurally similar compounds. For instance, the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been successfully achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) in a ball mill with a base. nih.gov This method demonstrates the feasibility of forming C-N and C-C bonds under solvent-free conditions, which are central to the synthesis of many organic molecules.

A plausible solvent-free approach for synthesizing this compound could involve the mechanochemical Grignard reaction between 3-chlorobenzaldehyde and benzylmagnesium chloride or the reduction of 3-chlorobenzyl phenyl ketone. These reactions, traditionally performed in solvents like diethyl ether or tetrahydrofuran, could potentially be adapted to a solid-state environment, thereby eliminating the need for hazardous solvents.

Table 1: Potential Solvent-Free Synthesis Parameters for this compound

| Parameter | Value/Condition |

| Reactants | 3-chlorobenzaldehyde, Benzylmagnesium chloride |

| Method | Ball Milling |

| Milling Frequency | 50-60 Hz |

| Reaction Time | 30-120 minutes |

| Post-processing | Aqueous workup |

This table presents hypothetical parameters based on analogous solvent-free reactions and is intended for illustrative purposes.

The advantages of solvent-free synthesis include reduced waste, lower energy consumption due to the absence of solvent heating and distillation, and often, faster reaction times and higher yields.

Use of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents)

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives. Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.netencyclopedia.pubacs.org

Commonly used components for DESs include choline (B1196258) chloride as the HBA, and urea (B33335), glycerol, or carboxylic acids as the HBDs. encyclopedia.pub These components are often biodegradable, non-toxic, and inexpensive. DESs are also characterized by their low volatility, high thermal stability, and tunable physicochemical properties. encyclopedia.pub

For the synthesis of this compound, a DES could serve as the reaction medium for either the Grignard or reduction pathway. The polarity and hydrogen-bonding capabilities of DESs can be tailored by selecting different HBA and HBD components to optimize the solubility of reactants and facilitate the reaction. For example, a DES composed of choline chloride and a phenol-based HBD could be particularly suitable for reactions involving aromatic alcohols. google.com

Table 2: Examples of Deep Eutectic Solvents and Their Properties

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Melting Point (°C) |

| Choline Chloride | Urea | 1:2 | 12 |

| Choline Chloride | Glycerol | 1:2 | -35 |

| Choline Chloride | Ethylene Glycol | 1:2 | -66 |

| Choline Chloride | Phenol | 1:2 | 38 |

Data compiled from various sources on deep eutectic solvents. encyclopedia.pubgoogle.com

The preparation of DESs is straightforward, often involving simply heating and stirring the components until a homogeneous liquid is formed. researchgate.net Their non-volatile nature also simplifies product isolation and allows for potential recycling of the solvent.

Catalytic Recycling and Reusability

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions. The ability to recycle and reuse a catalyst is a critical aspect of a sustainable chemical process, as it reduces waste and lowers costs.

In the synthesis of this compound, a key step is often the reduction of a ketone (3-chlorobenzyl phenyl ketone) to a secondary alcohol. This can be achieved using various catalysts. To enhance the green credentials of this process, catalysts that can be easily recovered and reused are highly desirable.

One approach is the use of solid-supported catalysts. For instance, a catalyst can be immobilized on a solid support like a polymer resin or silica (B1680970). This allows for the catalyst to be easily separated from the reaction mixture by simple filtration. An example is the use of a Wang resin-supported phenyl(2-quinolyl)methanol as a recyclable catalyst for the reduction of aromatic nitro compounds, a process that shares similarities with ketone reduction. acs.org

Another strategy involves the use of magnetic nanoparticles as catalyst supports. These catalysts can be readily removed from the reaction medium using an external magnet.

Table 3: Comparison of Recyclable Catalysts for Ketone Reduction

| Catalyst System | Support | Recovery Method | Reusability (Number of Cycles) |

| Palladium Nanoparticles | Magnetic Core-Shell | Magnetic Separation | 5-10 |

| Ruthenium Complex | Polymer Resin | Filtration | >5 |

| Lipase (B570770) Enzyme | Immobilized on Celite | Filtration | >10 |

This table provides a conceptual comparison of different recyclable catalyst systems that could be applied to the synthesis of this compound.

Stereochemical Aspects and Chiral Control in 1 3 Chlorophenyl 2 Phenylethan 1 Ol Research

Enantioselective Reduction Strategies and Stereoselectivity

The most direct approach to obtaining enantiomerically pure 1-(3-chlorophenyl)-2-phenylethan-1-ol is through the asymmetric reduction of its corresponding prochiral ketone, 3'-chloro-2-phenylacetophenone. This transformation can be achieved using various catalytic systems, where a small amount of a chiral catalyst directs the stereochemical outcome of the reduction, leading to a high excess of one enantiomer.

Enantioselective reduction of ketones can be broadly categorized into two main approaches: catalytic hydrogenation and transfer hydrogenation using stoichiometric reductants like boranes in the presence of chiral catalysts. scielo.br The success of these methods hinges on the design of the chiral ligand and the nature of the substrate.

Influence of Chiral Ligands on Enantiomeric Excess

Chiral ligands are crucial in asymmetric catalysis as they create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. nih.gov A wide variety of chiral ligands, particularly those based on phosphorus and nitrogen, have been developed for the enantioselective reduction of ketones.

For the asymmetric reduction of ketones similar to 3'-chloro-2-phenylacetophenone, ligands such as those derived from amino acids and chiral diamines have proven effective. For instance, in the reduction of acetophenone (B1666503), a close structural analog, chiral oxazaborolidine catalysts derived from amino acids can yield the corresponding alcohol with high enantiomeric excess (ee). researchgate.net The steric and electronic properties of the chiral ligand play a significant role in determining the level of enantioselectivity.

Table 1: Illustrative Enantioselective Reduction of an Analogous Ketone (Data presented is for a representative analogous reaction and serves to illustrate the potential of the methodology for 3'-chloro-2-phenylacetophenone)

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| RuCl(S,S)-Tsdpen | Acetophenone | (R)-1-Phenylethanol | 97% | kanto.co.jp |

This data highlights that with the appropriate choice of a chiral ligand, high enantiomeric excess can be achieved in the reduction of aromatic ketones. The chloro- and phenyl- substituents on the acetophenone backbone of the target molecule would influence the steric and electronic environment of the carbonyl group, potentially requiring optimization of the chiral ligand and reaction conditions to achieve similar levels of stereocontrol.

Substrate Scope and Limitations in Asymmetric Reductions

The substrate scope is a critical factor in evaluating the utility of an asymmetric reduction method. While many catalytic systems show excellent results for simple ketones like acetophenone, the presence of substituents can significantly impact the reaction's efficiency and selectivity. The steric bulk and electronic nature of the substituents on the aromatic rings of 3'-chloro-2-phenylacetophenone would be expected to influence the binding of the substrate to the chiral catalyst.

In general, ketones with significant steric hindrance near the carbonyl group can be challenging substrates for asymmetric reduction. However, the development of increasingly sophisticated chiral ligands has expanded the range of ketones that can be reduced with high enantioselectivity. For instance, biocatalytic reductions using engineered ketoreductases (KREDs) have shown remarkable success with sterically demanding ketones. nih.gov Although specific studies on 3'-chloro-2-phenylacetophenone are not available, the broad substrate tolerance of many modern catalytic systems suggests that its enantioselective reduction is a feasible and promising strategy.

Enzymatic Resolution and Biocatalytic Methods for Racemic this compound

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net

Lipase-Catalyzed Kinetic Resolution (KR) and Transesterification

Lipases are a class of enzymes widely used in kinetic resolution due to their commercial availability, broad substrate scope, and high stability in organic solvents. uni-graz.atprinceton.edu The most common approach for resolving racemic alcohols is lipase-catalyzed transesterification, where an acyl group is transferred from an acyl donor (often a vinyl ester) to one of the alcohol's enantiomers. researchgate.net

Lipases from Candida rugosa (CRL) and Burkholderia cepacia (BCL, formerly Pseudomonas cepacia) are frequently employed for the kinetic resolution of secondary alcohols like 1-phenylethanol (B42297). nih.govuni-graz.atprinceton.edu These enzymes typically exhibit high enantioselectivity, preferentially acylating one enantiomer and leaving the other in high enantiomeric excess. For example, BCL has been shown to be highly effective in the resolution of 1-phenylethanol, achieving high conversion and excellent enantiomeric excess of the product. nih.govprinceton.edu

Table 2: Illustrative Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol (Data presented is for 1-phenylethanol and serves as a model for the potential resolution of racemic this compound)

| Lipase (B570770) Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p) (%) | Reference |

| Burkholderia cepacia (BCL) | Vinyl acetate (B1210297) | Ionic Liquid | 50 | 99 | uni-graz.at |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane (B92381) | ~50 | >99 | researchgate.net |

The choice of lipase, solvent, and acyl donor can significantly influence the outcome of the resolution. The chloro- and phenyl- substituents in this compound would likely affect its interaction with the active site of the lipase, necessitating screening of different enzymes and reaction conditions to achieve optimal resolution.

Enzyme Selectivity and Enantiomeric Ratio (E-value)

The selectivity of an enzyme in a kinetic resolution is quantified by the enantiomeric ratio (E-value). The E-value is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. nih.gov A high E-value is desirable for an efficient resolution, as it allows for the separation of enantiomers with high optical purity at a reasonable conversion. An E-value greater than 200 is generally considered excellent for preparative purposes. princeton.edu

For the kinetic resolution of 1-phenylethanol, E-values well over 100 have been reported with various lipases, indicating high enantioselectivity. uni-graz.at The E-value is dependent on several factors, including the specific enzyme, substrate structure, solvent, and temperature. For the resolution of racemic this compound, determining the E-value for different lipase preparations would be a crucial step in developing an efficient process.

Dynamic Kinetic Resolution (DKR) Strategies

A major limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.

DKR typically involves a combination of a highly enantioselective enzyme and a racemization catalyst that is compatible with the enzymatic reaction conditions. For the DKR of secondary alcohols, a lipase is often used for the resolution step, while a metal-based catalyst (e.g., a ruthenium complex) or an acid catalyst is used for the racemization of the unreacted alcohol. nih.gov

For instance, the DKR of rac-1-phenylethanol has been successfully achieved using immobilized Candida antarctica lipase B (Novozym 435) in combination with a racemization catalyst, leading to high yields and enantioselectivities of the desired R-acetate. nih.gov Applying a similar strategy to racemic this compound could potentially provide a highly efficient route to the enantiomerically pure compound. The development of a successful DKR process would require careful selection of both the resolving enzyme and the racemization catalyst to ensure their compatibility and efficiency.

Table 3: Illustrative Dynamic Kinetic Resolution of rac-1-phenylethanol (Data presented is for rac-1-phenylethanol and illustrates the potential of DKR for racemic this compound)

| Resolution Catalyst | Racemization Catalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Novozym 435 | Silica (B1680970) modified with benzenesulfonic acid | (R)-1-phenylethyl propionate | 76 | 91-98 | nih.gov |

| CALB | Niobium phosphate (B84403) hydrate | (R)-1-phenylethyl acetate | 92 | 85 |

The successful application of DKR to this compound would represent a highly atom-economical and efficient method for the production of this valuable chiral building block in its enantiomerically pure form.

Combination of Enzymatic Resolution with In Situ Racemization

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolution. princeton.edu This is achieved by combining the enantioselective reaction of an enzyme with the simultaneous racemization of the less reactive enantiomer, allowing for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer. princeton.eduscielo.br

In the context of resolving chiral alcohols like this compound, this process typically involves an enzyme-catalyzed transesterification. Lipases are frequently employed for this purpose due to their stability in organic solvents and high enantioselectivity. scielo.br A common strategy involves the acylation of one enantiomer of the alcohol using an acyl donor, such as vinyl acetate or isopropenyl acetate. nih.gov While one enantiomer is selectively converted into an ester, a racemization catalyst continuously converts the unreacted enantiomer back into the racemate, making it available for the enzymatic reaction. scielo.br For a DKR process to be efficient, several conditions must be met: the kinetic resolution must be irreversible, the enzyme must exhibit high enantioselectivity (E > 20), and the rate of racemization should be at least equal to, or ideally faster than, the rate of the faster enzymatic reaction. princeton.edu

Metal/Lipase-Combo Catalyzed DKR

A highly effective approach for the DKR of secondary alcohols involves the combination of a lipase with a metal-based racemization catalyst. nih.gov While the lipase performs the enantioselective acylation, the metal complex is responsible for the in situ racemization of the slower-reacting alcohol enantiomer.

For structurally similar compounds like 1-phenylethanol, ruthenium complexes have proven to be highly efficient racemization catalysts. nih.gov These catalysts can operate under conditions compatible with the enzymatic reaction, a crucial factor for the success of the one-pot DKR process. Other metals, such as those in niobium salts (e.g., niobium phosphate hydrate), have also been explored as racemization agents for 1-phenylethanol, working in tandem with lipases like Candida antarctica lipase B (CALB) to achieve high conversion and enantiomeric excess. scielo.br The choice of solvent and acyl donor is also critical; for example, studies on benzoin (B196080) derivatives have shown that lipases can be effective in solvents like THF, with a ruthenium catalyst facilitating the DKR. nih.gov

Table 1: Components in Metal/Lipase-Combo Catalyzed DKR of Secondary Alcohols

| Component | Function | Common Examples |

| Enzyme | Enantioselective acylation | Candida antarctica lipase B (CALB), Pseudomonas stutzeri lipase |

| Metal Catalyst | In situ racemization of the unreacted alcohol | Ruthenium complexes, Niobium salts (e.g., NbOPO₄·nH₂O) |

| Acyl Donor | Acyl group source for esterification | Vinyl acetate, Isopropenyl acetate, Alkyl methoxyacetates |

| Solvent | Reaction medium | Toluene, Tetrahydrofuran (THF), Hexane |

Classical Diastereomeric Resolution of Racemic this compound Derivatives

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers. researchgate.net This technique relies on the principle that, unlike enantiomers which have identical physical properties, diastereomers possess different physical properties, including solubility. researchgate.netwikipedia.org This difference allows for their separation by methods such as fractional crystallization.

For a racemic alcohol like this compound, this method is typically applied to a derivative containing an acidic functional group. A common approach involves converting the alcohol into a phthalic acid half-ester by reacting it with phthalic anhydride (B1165640). libretexts.orglibretexts.org This introduces a carboxylic acid group, allowing the resulting compound to react with a chiral base to form diastereomeric salts.

Diastereomeric Salt Formation with Chiral Resolving Agents

Once the alcohol is converted into an acidic derivative, a single enantiomer of a chiral base is added as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. The choice of the resolving agent is crucial and often determined empirically. wikipedia.org Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org

For example, reacting the racemic phthalic acid half-ester of this compound with (R)-1-phenylethylamine would produce two diastereomeric salts: [(R)-alcohol-(R)-amine] and [(S)-alcohol-(R)-amine]. These salts, having different three-dimensional structures, will exhibit different solubilities in a given solvent.

Separation via Crystallization

The separation of the newly formed diastereomeric salts is most commonly achieved through fractional crystallization. researchgate.net Due to their differing solubilities, one diastereomer will typically crystallize out of a saturated solution more readily than the other. nih.gov The process can be optimized by carefully selecting the solvent, controlling the temperature, and managing the concentration. nih.gov

The goal is to find conditions where the solubility difference between the two diastereomeric salts is maximized, allowing for the selective precipitation of the less-soluble salt in high purity. researchgate.net This may require multiple recrystallization steps to progressively enrich the solid phase with the desired diastereomer until no further change in optical rotation is observed. libretexts.org Seeding the solution with a crystal of the pure, less-soluble diastereomer can sometimes facilitate the crystallization process. reddit.com

Recovery of Enantiopure Alcohol from Diastereomeric Salts

After the less-soluble diastereomeric salt has been isolated and purified by crystallization, the final step is to recover the enantiomerically pure alcohol. This involves breaking the ionic bond of the salt and removing the chiral resolving agent.

This is typically accomplished by treating the purified diastereomeric salt with a strong acid (like HCl) to protonate the resolving agent and a base (like NaOH) to hydrolyze the ester linkage. libretexts.org An acid-base extraction can then be used to separate the chiral amine (now as its ammonium (B1175870) salt in the aqueous phase) from the desired enantiopure alcohol and the achiral dicarboxylic acid (e.g., phthalic acid), which can be recovered from the organic phase. This process liberates the single-enantiomer alcohol, which can be further purified.

Chromatographic Chiral Separations

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.

For the separation of 1-aryl-2-phenylethanols, polysaccharide-based CSPs are particularly effective. nih.gov Columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as the Lux and Chiralcel series, are known for their broad applicability and high enantioselectivity. nih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. nih.gov

Given the structure of this compound, CSPs featuring phenylcarbamate derivatives with electron-withdrawing groups are excellent candidates. For instance, columns like Lux Cellulose-2, which is based on cellulose tris(3-chloro-4-methylphenylcarbamate), or Lux i-Amylose-3, based on amylose tris(3-chloro-5-methylphenylcarbamate), would be highly suitable due to the structural similarities between the analyte and the chiral selector. phenomenex.com The separation can be optimized by screening different mobile phase modes, including normal phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile (B52724) or methanol), and reversed-phase conditions. nih.govnih.gov

Preparative-Scale Chiral High-Performance Liquid Chromatography (HPLC)

Preparative-scale chiral HPLC is a technique employed to isolate and purify larger quantities of individual enantiomers from a racemic mixture, moving beyond analytical-scale detection to bulk separation. chiraltech.com The principles of preparative chromatography are an extension of analytical chromatography, involving the same fundamental interactions between the analyte, the mobile phase, and the stationary phase. However, preparative applications necessitate columns with larger internal diameters and packing materials with larger particle sizes to accommodate higher sample loads. hplc.eu

The transition from an analytical method to a preparative scale involves a systematic process of method development and optimization. nih.gov Key parameters that are adjusted include the mobile phase composition, flow rate, and sample concentration to maximize throughput while maintaining sufficient resolution between the enantiomeric peaks. The goal is to achieve a high degree of purity for the collected fractions of each enantiomer.

While specific preparative-scale HPLC methods for this compound are not extensively detailed in the available literature, the separation of analogous 1,2-diarylethanol derivatives provides a strong basis for method development. For instance, the separation of 1,2-diphenyl-1,2-ethanediol has been successfully achieved using novel chiral stationary phases, demonstrating the feasibility of resolving structurally similar compounds. researchgate.net

Table 1: General Parameters for Preparative Chiral HPLC

| Parameter | Typical Range/Value | Purpose |

| Column Internal Diameter | 10 mm - 100 mm | Increase sample loading capacity |

| Particle Size | 10 µm - 20 µm | Reduce column backpressure with larger columns |

| Flow Rate | Scaled up from analytical | Optimize separation time and resolution |

| Sample Concentration | As high as possible without overloading | Maximize throughput |

| Mobile Phase | Normal-phase or reversed-phase | Elute compounds and influence selectivity |

This table presents typical parameters for preparative chiral HPLC and is not specific to this compound.

Chiral Stationary Phases (CSPs) and Their Selectivity

The core of chiral HPLC is the chiral stationary phase (CSP), which is responsible for the differential interaction with the enantiomers, leading to their separation. eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for the resolution of a broad range of chiral compounds. sci-hub.senih.gov These CSPs are often coated or immobilized on a silica support. daicelchiral.com

The selectivity of a CSP for a given pair of enantiomers is determined by the specific interactions that occur between the analyte and the chiral selector. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For aromatic compounds like this compound, the presence of phenyl and chlorophenyl groups suggests that π-π interactions with the aromatic moieties of the CSP will play a significant role in the chiral recognition mechanism.

Several commercially available polysaccharide-based CSPs have demonstrated broad applicability. Columns such as Chiralpak® and Chiralcel® series, which feature derivatives of amylose and cellulose with various carbamate (B1207046) substituents, are frequently employed. sci-hub.sedaicelchiral.com For example, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common chiral selectors. nih.gov The presence of a chloro-substituent on the phenyl ring of this compound may influence its interaction with CSPs that also contain halogenated phenylcarbamates, such as cellulose tris(3-chloro-4-methylphenylcarbamate). windows.net

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, is also critical for achieving optimal selectivity and resolution. redalyc.org

Table 2: Common Polysaccharide-Based Chiral Stationary Phases

| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Applications |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates researchgate.net |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of a wide range of chiral compounds sci-hub.se |

| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Effective for separating various drug compounds windows.net |

This table lists common polysaccharide-based CSPs and their general applications. The suitability for this compound would require experimental verification.

In the context of separating this compound, a screening of different polysaccharide-based CSPs under various mobile phase conditions would be the standard approach to identify the optimal separation system. The structural similarity to 1-phenylethanol, for which chiral separation methods are established, suggests that CSPs effective for this and other 1,2-diarylethanol derivatives would be promising candidates. researchgate.netnih.gov

Computational and Theoretical Studies of 1 3 Chlorophenyl 2 Phenylethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT provides a framework for calculating the electronic structure of molecules, from which a wide range of properties can be derived. For a molecule such as 1-(3-chlorophenyl)-2-phenylethan-1-ol, these calculations can elucidate its structural and electronic characteristics in great detail.

Investigation of Molecular Structure and Conformation

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, which possesses rotational freedom around several single bonds, a number of different conformations are possible. Computational studies can map out the potential energy surface of the molecule to identify the lowest energy (most stable) conformers.

A hypothetical data table for the optimized geometry of the lowest energy conformer of this compound might look like this:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value (Angstroms or Degrees) |

|---|---|

| C-O Bond Length | Value |

| C-Cl Bond Length | Value |

| C-C-O-H Dihedral Angle | Value |

| Phenyl-CH-CH-Phenyl Dihedral Angle | Value |

| C-C Bond Angle (Alcohol Carbon) | Value |

(Note: The values in this table are placeholders as specific computational data for this molecule is not publicly available.)

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide detailed information on these properties. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For this compound, an analysis of its FMOs would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The HOMO is expected to be located on the electron-rich phenyl rings or the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the aromatic systems.

Furthermore, these calculations can determine the distribution of electron density throughout the molecule, identifying which atoms carry partial positive or negative charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

(Note: The values in this table are placeholders as specific computational data for this molecule is not publicly available.)

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these models can be particularly useful in understanding its reactivity in chemical transformations and the factors that govern selectivity.

Prediction of Stereoselectivity in Catalytic Reactions

As this compound is a chiral molecule, predicting the stereoselectivity in reactions where it is formed or used as a reactant is of significant interest. Molecular modeling can be employed to study the transition states of reactions involving this alcohol. By comparing the energies of the different diastereomeric transition states that lead to different stereoisomeric products, the most likely outcome of the reaction can be predicted.

For example, in the catalytic reduction of a corresponding ketone to form this compound, modeling the interaction of the substrate with a chiral catalyst can help explain why one enantiomer is formed in preference to the other. These models would take into account the steric and electronic interactions between the substrate, the catalyst, and the reagents.

Conformational Analysis of Reactants and Intermediates

The conformation of reactants and reaction intermediates plays a crucial role in determining the course of a chemical reaction. Molecular modeling can be used to perform a detailed conformational analysis of this compound and any intermediates it may form during a reaction. Understanding the relative energies of different conformers and the energy barriers to their interconversion is essential for building accurate models of reaction mechanisms. This type of analysis has been applied to understand the reactivity of various organic molecules in reactions like Diels-Alder cycloadditions.

Simulation of Chiral Recognition Mechanisms (e.g., in Resolution)

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind techniques like chiral chromatography and the resolution of racemates. Computational simulations can provide a molecular-level understanding of these recognition events.

For the resolution of a racemic mixture of this compound, a chiral resolving agent would be used to form diastereomeric complexes. Molecular modeling can be used to simulate the structures of these diastereomeric pairs. By analyzing the intermolecular interactions, such as hydrogen bonds and van der Waals forces, within each complex, it is possible to understand the basis for the difference in their stability, which ultimately allows for their separation. For instance, a study on the resolution of 2-chloromandelic acid highlighted the importance of a "lock-and-key" supramolecular packing mode in chiral discrimination. A similar mechanism could be at play in the resolution of this compound.

While specific studies on the chiral recognition of 1-(3-chlorophenyl)-2-phenyletan-1-ol are not documented in the available literature, DFT calculations have been successfully used to determine the absolute configuration of the related compound 1-((3-chlorophenyl)(phenyl)methyl) urea (B33335) by correlating calculated and experimental specific rotation values. This demonstrates the potential of computational methods to elucidate complex stereochemical properties.

Chemical Transformations and Synthetic Utility of 1 3 Chlorophenyl 2 Phenylethan 1 Ol

Functionalization of the Hydroxyl Group

The secondary alcohol functionality in 1-(3-chlorophenyl)-2-phenylethan-1-ol is a key site for various chemical modifications.

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

The oxidation of the secondary alcohol group in this compound can lead to the formation of either a ketone or, through further oxidation, carboxylic acids.

Oxidation to Ketones:

The oxidation of this compound to its corresponding ketone, 1-(3-chlorophenyl)-2-phenylethanone, is a common transformation. nih.gov This can be achieved using various oxidizing agents. chemguide.co.uk Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this conversion, selectively oxidizing the secondary alcohol to a ketone without further oxidation. libretexts.org Another reagent, Dess-Martin periodinane (DMP), offers advantages such as higher yields and milder reaction conditions. libretexts.org Stronger oxidizing agents, such as chromic acid (formed from potassium dichromate and sulfuric acid), can also be used, but careful control of reaction conditions is necessary to prevent over-oxidation. chemguide.co.uk The reaction typically involves heating the alcohol with the oxidizing agent. chemguide.co.uk

Oxidation to Carboxylic Acids:

While the direct oxidation of a secondary alcohol to a carboxylic acid is not a standard transformation, cleavage of the carbon-carbon bond adjacent to the carbonyl group in the intermediate ketone can lead to carboxylic acid formation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under harsh conditions can facilitate this type of oxidative cleavage. For instance, the oxidation of primary alcohols to carboxylic acids is a well-established method, often proceeding through an aldehyde intermediate. organic-chemistry.orglibretexts.orglibretexts.org This typically requires an excess of a strong oxidizing agent like potassium dichromate in the presence of a strong acid and heating under reflux. chemguide.co.uklibretexts.org

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 1-(3-Chlorophenyl)-2-phenylethanone | Oxidation |

| 1-(3-Chlorophenyl)-2-phenylethanone | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | 3-Chlorobenzoic acid and Benzoic acid | Oxidative Cleavage |

Ether and Ester Formation

The hydroxyl group of this compound can be readily converted into ethers and esters, which are common strategies to protect the alcohol functionality or to introduce new functional groups. orgoreview.com

Ether Formation:

The Williamson ether synthesis is a classical method for preparing ethers from alcohols. orgoreview.com This reaction involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For a sensitive substrate, a mild base like silver oxide is often preferred. orgoreview.com

Ester Formation:

Esterification of the alcohol can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. orgoreview.com This reaction converts the hydroxyl group into an ester functionality. orgoreview.com

Table 2: Ether and Ester Formation Reactions

| Starting Material | Reagent(s) | Product Type |

|---|

Conversion to Halides

The hydroxyl group can be substituted by a halogen atom to form the corresponding halide. This transformation is a crucial step for subsequent nucleophilic substitution or elimination reactions. Reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination are commonly employed for this purpose.

Reactions Involving the Chlorophenyl Moiety

The chloro-substituted phenyl group of this compound is amenable to a variety of reactions that modify the aromatic ring.

Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonylation)

Nitration:

Electrophilic aromatic substitution, such as nitration, can introduce a nitro group onto the chlorophenyl ring. The directing effects of the existing substituents (the chloro group and the 2-phenylethan-1-ol side chain) will determine the position of the incoming nitro group.

Halogenation:

Further halogenation of the chlorophenyl ring can be achieved using appropriate halogenating agents and catalysts. nih.gov For instance, electrophilic chlorination can be catalyzed by a Lewis acid. beilstein-journals.org TEMPO-catalyzed halogenation is another modern method for the halogenation of arenes. nih.gov

Sulfonylation:

The introduction of a sulfonyl group onto the aromatic ring can be accomplished through electrophilic aromatic sulfonylation, typically using fuming sulfuric acid or a sulfonyl chloride in the presence of a Lewis acid catalyst.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling the aryl chloride with a boronic acid or its ester derivative. wikipedia.orgfishersci.co.uklibretexts.org This reaction requires a palladium catalyst and a base. wikipedia.org The reaction mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid species and subsequent reductive elimination to form the biaryl product. wikipedia.orgharvard.edu

Table 3: Cross-Coupling Reactions of the Chlorophenyl Moiety

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R-NH2) | Palladium catalyst, Base | Arylamine |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)2) | Palladium catalyst, Base | Biaryl |

Applications as a Chiral Building Block in Complex Molecule Synthesis

The presence of a hydroxyl group adjacent to a stereocenter that dictates the spatial arrangement of two distinct aryl groups (3-chlorophenyl and phenyl) allows this compound to serve as a versatile starting material for the synthesis of more complex chiral molecules. Optically active molecules derived from such building blocks are crucial in pharmaceutical and materials science. cymitquimica.com

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to their reactivity and the stereocontrolled manner in which their rings can be opened to yield a variety of functionalized products. researchgate.net Chiral 1,2-diaryl-epoxides, also known as stilbene (B7821643) oxides, are particularly important. The enantiomerically pure form of this compound is an ideal precursor for the synthesis of the corresponding chiral (3-chlorophenyl)(phenyl)oxirane.

This transformation can be achieved through a two-step sequence. First, the secondary alcohol is converted into a species with a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The subsequent application of a strong base (e.g., sodium hydride) facilitates an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the tosylate, leading to ring closure and formation of the epoxide with inversion of configuration at that center. This established methodology ensures the transfer of chirality from the alcohol to the epoxide. The relationship between such alcohols and epoxides is well-documented, with alcohols often being obtained from the reductive opening of epoxide rings. nih.gov

Table 1: Synthetic Route to Chiral Epoxide

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | p-Toluenesulfonyl chloride, Pyridine | 1-(3-Chlorophenyl)-2-phenylethyl tosylate | Convert hydroxyl to a good leaving group |

The functional handles on this compound—namely the hydroxyl group and the aromatic rings—allow for its use as an intermediate in the synthesis of a variety of structurally related molecules. The development of methods to access chiral ethers, for instance, is an area of significant interest. nih.gov

The hydroxyl group can be readily derivatized. For example, it can undergo O-alkylation under Williamson ether synthesis conditions or be converted to an ester via reaction with an acyl chloride or carboxylic anhydride. Furthermore, the benzylic position of the alcohol makes it amenable to substitution reactions, potentially after activation. Oxidation of the alcohol functionality provides access to the corresponding ketone, 1-(3-chlorophenyl)-2-phenylethanone. This ketone can then serve as a substrate for a wide range of subsequent reactions, including reductive amination to form chiral amines or further carbon-carbon bond-forming reactions.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| Oxidation | PCC or Swern oxidation reagents | Ketone (1-(3-Chlorophenyl)-2-phenylethanone) | Access to a key synthetic intermediate |

| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Ether | Introduction of new functional groups |

| Esterification | Acyl Chloride, Pyridine | Ester | Protection of the hydroxyl group or property modification |

Derivatization for Advanced Chemical Materials (non-biological)

The unique chiral scaffold of this compound can be leveraged for the creation of specialized chemical materials where stereochemistry plays a critical role in determining function, such as in chiral polymers or catalysts.

While direct polymerization of the alcohol is not typical, it can be converted into a monomer suitable for incorporation into polymer chains. A prominent pathway involves its transformation into the corresponding chiral epoxide, as detailed in section 6.3.1. Chiral epoxides can undergo stereoselective ring-opening polymerization to produce isotactic polyethers. rsc.org This process, often catalyzed by chiral organocatalysts, allows for the creation of polymers with a highly ordered, stereoregular backbone. rsc.org The properties of such polymers are heavily dependent on their stereochemistry. islandscholar.ca The incorporation of the this compound motif would impart specific steric and electronic properties to the resulting polymer, potentially influencing its physical characteristics and applicability in areas like chiral chromatography or as a specialized engineering material.

Chiral alcohols and their derivatives, particularly amino alcohols, are fundamental building blocks for a vast array of chiral ligands used in asymmetric catalysis. nih.gov The stereocenter and hydroxyl group of this compound make it a suitable starting point for the synthesis of new chiral ligands.

For example, the alcohol can be converted to a chiral amino alcohol, which can then be used to construct ligands containing common coordinating motifs like oxazolines. nih.gov These C₂-symmetric or non-symmetric ligands, when complexed with a metal center (e.g., copper, palladium, iridium), can catalyze a wide range of asymmetric reactions, such as Friedel-Crafts alkylations, allylic alkylations, or hydrogenations, with high enantioselectivity. nih.govnih.govresearchgate.net The specific steric and electronic nature of the 3-chlorophenyl and phenyl substituents would influence the chiral pocket of the resulting catalyst, thereby affecting its selectivity and activity for a given transformation. The development of novel chiral ligands remains a key focus in synthetic chemistry to enable the efficient production of enantiomerically pure compounds. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "1-(3-Chlorophenyl)-2-phenylethan-1-ol". It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the compound's constitution and stereochemistry.

1H and 13C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy are the foundational techniques for verifying the primary structure of "this compound". The spectra provide information on the number and types of protons and carbons, their chemical environments, and neighboring atoms.

In the ¹H NMR spectrum, specific signals are expected for the aromatic protons of both the 3-chlorophenyl and the phenyl rings, as well as for the aliphatic protons of the ethan-1-ol backbone. The protons on the 3-chlorophenyl group typically appear as a complex multiplet pattern in the aromatic region. The five protons of the unsubstituted phenyl group will also resonate in this region. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂) of the ethanol (B145695) backbone will appear in the upfield region, with their chemical shifts and coupling patterns providing key structural information.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The number of signals confirms the total number of carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, or carbinol). For instance, the carbon atom bearing the hydroxyl group (C-OH) is expected to have a characteristic chemical shift in the range of 70-80 ppm. The aromatic carbons will appear in the downfield region (typically 120-150 ppm), with the carbon attached to the chlorine atom showing a distinct shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous structures. Actual values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-OH | ~4.9-5.1 (multiplet) | ~70-75 |

| CH₂ | ~2.9-3.1 (multiplet) | ~45-50 |

| Phenyl-H | ~7.2-7.4 (multiplet) | ~126-129 (multiple signals) |

| Phenyl-C (ipso) | - | ~140-145 |